molecular formula C10H10N2OS B2644299 N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide CAS No. 117379-02-9

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2644299
CAS No.: 117379-02-9
M. Wt: 206.26
InChI Key: PVUXJXXPMSUMMA-UHFFFAOYSA-N
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Description

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C10H10N2OS It is characterized by the presence of a cyanomethyl group attached to a sulfanylphenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-mercaptophenylacetonitrile with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine. The general reaction scheme is as follows:

    Starting Materials: 4-mercaptophenylacetonitrile and acetic anhydride.

    Reaction Conditions: Reflux in the presence of pyridine.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active compounds, particularly in the development of new pharmaceuticals.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a model compound for studying the interactions of sulfanyl and nitrile groups with biological molecules.

Mechanism of Action

The mechanism of action of N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(methylsulfanyl)phenyl}acetamide: Similar structure but with a methyl group instead of a cyanomethyl group.

    N-{4-[(ethylsulfanyl)phenyl}acetamide: Similar structure but with an ethyl group instead of a cyanomethyl group.

    N-{4-[(propylsulfanyl)phenyl}acetamide: Similar structure but with a propyl group instead of a cyanomethyl group.

Uniqueness

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with alkyl groups.

Properties

IUPAC Name

N-[4-(cyanomethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUXJXXPMSUMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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